Product packaging for 2-Propanol-d8(Cat. No.:CAS No. 22739-76-0)

2-Propanol-d8

Cat. No.: B1362042
CAS No.: 22739-76-0
M. Wt: 68.14 g/mol
InChI Key: KFZMGEQAYNKOFK-PIODKIDGSA-N
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Description

Significance of Deuterated Solvents in Contemporary Chemical Science

Deuterated solvents are organic compounds in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a heavier isotope of hydrogen. fiveable.me This substitution provides unique properties that are highly valuable in various scientific fields, particularly in chemical analysis and research. clearsynth.com The primary application of deuterated solvents is in Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for determining the molecular structure of compounds. fiveable.mesynmr.in In ¹H NMR spectroscopy, a proton-containing solvent would produce a large signal that could overwhelm and obscure the signals from the analyte of interest. By using a deuterated solvent, which absorbs at a different frequency, this interference is eliminated, resulting in clearer and more accurate spectra. synmr.inarmar-europa.de

Beyond preventing signal interference, deuterated solvents serve other crucial functions in NMR spectroscopy. Modern spectrometers use the deuterium signal from the solvent to stabilize the magnetic field strength, which can otherwise drift over time. This "locking" mechanism ensures the reproducibility and accuracy of the spectral data. Furthermore, the known frequency of the deuterium signal relative to a reference standard like tetramethylsilane (B1202638) (TMS) allows for the accurate calibration of the chemical shift scale to 0 ppm.

The use of deuterated solvents also extends to isotopic labeling studies, where researchers can track the movement and transformation of deuterium atoms within a molecule to elucidate reaction mechanisms and metabolic pathways. clearsynth.comsynmr.insynmr.in The distinct mass of deuterium also gives rise to kinetic isotope effects, where the rate of a chemical reaction can change upon isotopic substitution. acs.org Studying these effects provides valuable insights into the rate-determining steps of a reaction. acs.org

Overview of 2-Propanol-d8 as a Model Deuterated Compound

This compound, also known as isopropanol-d8, is the fully deuterated form of 2-propanol, with the chemical formula CD₃CD(OD)CD₃. zeotope.com It is a colorless liquid widely used as a solvent and an intermediate in chemical synthesis. guidechem.com As a deuterated solvent, its primary application is in NMR spectroscopy. armar-europa.dezeotope.com It is compatible with a broad range of organic and organometallic compounds, making it a versatile solvent for NMR studies of natural products, synthetic molecules, and biomolecules. zeotope.com High-purity this compound, typically with an isotopic enrichment of over 99.5 atom % D, is ideal for these sensitive analytical applications. zeotope.comcarlroth.com

In addition to its role in NMR, this compound is also utilized as a reference standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to aid in the identification and quantification of substances. zeotope.comcarlroth.com

Below is a table summarizing some of the key physical and chemical properties of this compound:

PropertyValue
CAS Number 22739-76-0
Molecular Formula C₃D₈O armar-europa.de
Molecular Weight 68.14 g/mol
Appearance Colorless liquid guidechem.com
Density 0.890 g/mL at 25 °C
Boiling Point 82 °C
Melting Point -89.5 °C calpaclab.com
Refractive Index n20/D 1.3728

Scope and Research Trajectories for this compound Investigations

The applications of this compound in scientific research are diverse and continue to expand. Current research often utilizes this compound in the following areas:

Mechanistic Studies: By using this compound as a solvent or reactant, researchers can investigate the kinetic isotope effect to determine the rate-determining steps of chemical reactions. For instance, studies on the chromium(VI) oxidation of 2-propanol have used the deuterated form to demonstrate that the removal of the secondary hydrogen is the rate-controlling step. acs.org

Spectroscopic Studies: this compound serves as a solvent in various spectroscopic techniques. For example, it has been used in Fourier transform-electron paramagnetic resonance (FT-EPR) spectroscopy to study the generation and decay of radical pairs during the reduction of acetone-d6 (B32918). calpaclab.comchemicalbook.com It has also been employed as a solvent to evaluate the triplet decay constants and photoreduction rate constants of benzophenone (B1666685). calpaclab.comchemicalbook.com

Synthesis of Labeled Compounds: this compound can be used as a starting material for the synthesis of other deuterated compounds. For example, it can be used in the preparation of 2-iodopropane-d7.

Solution-Phase Structural Analysis: Researchers have used this compound as a solvent in NMR studies to investigate the solution-phase behavior and molecular associations of compounds, such as dihydroxybenzoic acids, to understand their crystallization tendencies. nih.gov

Future research involving this compound is likely to continue in these areas, with a growing emphasis on its role in understanding complex biological systems and developing new materials. Its use in studying protein folding, ligand-receptor interactions, and metabolic pathways through isotope labeling holds significant promise. clearsynth.com As analytical techniques become more sensitive, the demand for high-purity deuterated solvents like this compound will undoubtedly increase, solidifying its role as an essential tool in modern chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O B1362042 2-Propanol-d8 CAS No. 22739-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-2-deuteriooxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZMGEQAYNKOFK-PIODKIDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177279
Record name (O,1,1,1,2,3,3,3-2H8)Propan-2-ol
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Molecular Weight

68.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22739-76-0
Record name 2-Propan-1,1,1,2,3,3,3-d7-ol-d
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URL https://commonchemistry.cas.org/detail?cas_rn=22739-76-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (O,1,1,1,2,3,3,3-2H8)Propan-2-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (O,1,1,1,2,3,3,3-2H8)Propan-2-ol
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Record name (O,1,1,1,2,3,3,3-2H8)propan-2-ol
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Applications in Advanced Spectroscopic Techniques for Structural and Dynamic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

2-Propanol-d8 is extensively utilized in NMR spectroscopy for the detailed characterization of organic and organometallic structures. carlroth.com Its application spans from routine analysis to complex mechanistic and metabolic studies. carlroth.comcarlroth.com

Role as a High-Purity Deuterated Solvent in Molecular Structure Determination.carlroth.comzeotope.comarmar-europa.de

The primary function of this compound in NMR spectroscopy is to dissolve the analyte without introducing interfering signals in the proton (¹H) NMR spectrum. armar-europa.deneofroxx.com High-purity versions of this compound, with deuterium (B1214612) enrichment often exceeding 99.5 atom% D, are ideal for these applications, ensuring clear and accurate spectra. zeotope.com

In ¹H NMR spectroscopy, the signals from protonated solvents can be overwhelmingly large, obscuring the signals from the analyte of interest. magritek.com By replacing hydrogen atoms with deuterium, deuterated solvents like this compound effectively eliminate these large solvent peaks from the spectrum. carlroth.com This is because deuterium resonates at a significantly different frequency than protons, thus not interfering with the ¹H NMR signals of the sample. studymind.co.uk The result is a much clearer spectrum where the signals from the analyte can be easily observed and analyzed. labinsights.nl

The deuterium atom on the hydroxyl group of this compound can exchange with labile protons in the analyte, such as those in -OH, -NH, and -SH groups. carlroth.comstudymind.co.uk This phenomenon, known as deuterium exchange, is a powerful tool for signal assignment in ¹H NMR. When a labile proton is replaced by a deuterium atom, its corresponding signal disappears from the ¹H NMR spectrum. By comparing the spectra before and after the exchange (often facilitated by adding a small amount of D₂O or using a solvent with an exchangeable deuterium), chemists can definitively identify the signals arising from these exchangeable protons. studymind.co.uk

Suppression of Solvent Signals in High-Resolution NMR

NMR Studies on Complex Organic and Organometallic Systems.zeotope.com

This compound is a versatile solvent compatible with a broad range of organic and organometallic compounds. zeotope.comlibretexts.org This compatibility makes it a suitable medium for NMR studies aimed at elucidating the structure and reactivity of these complex molecules. zeotope.com For instance, it has been used as a solvent in studies involving the photoreduction of benzophenone (B1666685) and in the investigation of radical pairs using Fourier transform-electron paramagnetic resonance (FT-EPR) spectroscopy. calpaclab.com The use of deuterated solvents is crucial in organometallic chemistry for characterizing compounds that are often sensitive to air and moisture. libretexts.org

Investigations of Biomolecules and Natural Products using this compound as Solvent.zeotope.com

The ability of this compound to dissolve a wide variety of substances extends to biomolecules and natural products. zeotope.com Its application in this area allows for detailed structural analysis of these often complex molecules by high-resolution NMR spectroscopy. The solvent's inertness and the clarity of the resulting spectra are advantageous for determining the three-dimensional structures and conformations of these biologically significant compounds. zeotope.comneofroxx.com

Analysis of Solvent Residual Peaks and Impurities in NMR Spectra.carlroth.com

Even in highly deuterated solvents, small residual peaks from the incompletely deuterated solvent (isotopologues) are present. magritek.com For this compound, the residual proton signals of the solvent itself can be observed. Additionally, impurities in the solvent or the sample can introduce extraneous peaks. uni-onward.com.tw The chemical shifts of these residual solvent peaks and common laboratory impurities have been extensively documented in various deuterated solvents, including those relevant to organometallic chemistry. pitt.edu Accurate identification of these peaks is essential to avoid misinterpretation of the NMR data. For example, a residual signal for 2-propanol has been identified in the ¹H-NMR spectra of indium-doped zinc oxide nanocrystals capped with stearic acid. researchgate.net

Below is a data table detailing the typical ¹H and ¹³C NMR chemical shifts for the residual protons in this compound.

NucleusMultiplicityChemical Shift (ppm)
¹Hseptet3.89
¹Hsinglet1.10
¹³Cseptet62.9
¹³Cmultiplet24.2
Data sourced from uni-onward.com.tw

This interactive table allows for the sorting and filtering of data related to the NMR spectral properties of residual this compound.

Mass Spectrometry (MS) Methodologies and Mechanistic Insights

The deuterated analog of isopropanol, this compound, serves as a valuable tool in various mass spectrometry (MS) techniques, contributing to enhanced analytical accuracy and deeper mechanistic understanding of ion-molecule interactions. Its unique isotopic composition allows it to be distinguished from its non-deuterated counterpart, making it an ideal standard and probe in complex chemical analyses.

This compound is frequently employed as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile organic compounds (VOCs). zeotope.combiosolve-chemicals.euscharlab.com In GC-MS, compounds are separated based on their volatility and interaction with a stationary phase before being ionized and detected by their mass-to-charge ratio. The use of a deuterated standard like this compound, which has a known concentration, allows for precise quantification of the native analyte by correcting for variations in sample preparation and instrument response. shimadzu.comresearchgate.net For instance, in the analysis of volatile toxic substances in biological samples, this compound can be used as an internal standard to ensure the accuracy of the results. shimadzu.com Its high isotopic purity, often exceeding 99.5 atom% D, makes it an excellent choice for these applications. zeotope.com

A key advantage of using a deuterated standard is that it co-elutes very closely with the non-deuterated analyte, experiencing similar ionization and fragmentation patterns in the mass spectrometer. This minimizes matrix effects, where other components in a sample can interfere with the analyte's signal. chromforum.org The distinct mass difference between 2-propanol and this compound allows for their simultaneous detection and quantification without signal overlap. researchgate.net

Table 1: Application of this compound as a Reference Standard in GC-MS

Application AreaPurposeKey Advantage
Forensic ToxicologyQuantification of blood alcohol and other volatile toxins. shimadzu.comCorrects for sample loss during preparation and instrumental variability.
Environmental AnalysisMonitoring of volatile organic compounds in air and water.Improves precision and accuracy of quantification. researchgate.net
MetabolomicsIdentification and quantification of small molecule metabolites. researchgate.netMinimizes matrix effects and improves analytical reliability.

Similar to its role in GC-MS, this compound is also a valuable internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS). zeotope.comresearchgate.net LC-MS is a powerful technique for analyzing a wide range of compounds, including those that are not volatile enough for GC-MS. lcms.cz The addition of a known amount of this compound to a sample allows for the accurate quantification of the target analyte by compensating for variations in extraction efficiency, injection volume, and ionization suppression or enhancement caused by the sample matrix. researchgate.netresearchgate.net

Deuterated internal standards are considered the "gold standard" in quantitative LC-MS analysis because their chemical and physical properties are nearly identical to those of the analyte, ensuring they behave similarly throughout the analytical process. chromforum.orgresearchgate.net This is particularly crucial in complex biological matrices like blood or serum, where significant matrix effects can occur. researchgate.netnih.gov The use of this compound as an internal standard has been shown to improve the accuracy and reproducibility of LC-MS methods for the analysis of various compounds. lcms.cz

Table 2: Use of this compound as an Internal Standard in LC-MS

Analytical ContextFunction of this compoundBenefit
BioanalysisQuantification of drugs and their metabolites in plasma. nih.govCorrects for matrix-induced ionization suppression/enhancement.
Food SafetyAnalysis of contaminants like pesticides and mycotoxins. lcms.czEnsures accurate quantification across different food matrices.
Clinical ChemistryMeasurement of endogenous compounds for disease diagnosis.Improves the precision and reliability of quantitative results.

The isotopic labeling of 2-propanol with deuterium provides a unique opportunity to study the mechanisms of ion-molecule reactions in the gas phase using mass spectrometry. These studies offer fundamental insights into reaction dynamics, including proton transfer and isotope exchange processes. uibk.ac.atresearcher.life

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a soft ionization technique used for the real-time detection of volatile organic compounds. In PTR-MS, hydronium ions (H₃O⁺) are used to ionize analyte molecules through proton transfer. researchgate.netbham.ac.uk Studies involving this compound have revealed important details about these reactions. uibk.ac.atresearcher.life

Research has shown that the reaction of H₃O⁺ with this compound primarily results in dissociative proton transfer, which is a different dominant pathway compared to many other volatile organic compounds. researcher.liferesearchgate.netresearchgate.net The resulting product ions can then undergo subsequent deuterium/hydrogen (D/H) isotope exchange reactions with water molecules present in the drift tube of the PTR-MS instrument. uibk.ac.atresearchgate.net The extent of this exchange is influenced by factors such as the humidity and the reduced electric field (E/N) within the drift tube, leading to complex mass spectra. uibk.ac.atresearchgate.net These findings are crucial for the accurate interpretation of PTR-MS data when using deuterated compounds for applications like breath analysis. researcher.liferesearchgate.net

Table 3: Key Findings from PTR-MS Studies of this compound

Experimental ConditionObservationImplication
Reaction with H₃O⁺Major pathway is dissociative proton transfer. researcher.liferesearchgate.netDifferent reaction mechanism compared to non-deuterated and other VOCs.
Presence of WaterSubsequent D/H isotope exchange with H₂O. uibk.ac.atresearchgate.netLeads to multiple isotopologue product ions.
Varying E/N and HumidityAffects the extent of D/H exchange. uibk.ac.atresearchgate.netComplicates spectral interpretation and requires careful calibration.

High Kinetic Energy-Ion Mobility Spectrometry-Mass Spectrometry (HiKE-IMS-MS) is an advanced analytical technique that separates ions based on their mobility in a gas under the influence of an electric field. uni-hannover.deuni-hannover.deepj.orguni-hannover.de Studies using this compound have been instrumental in understanding the ion-molecule chemistry within the HiKE-IMS. uni-hannover.deepj.orgresearchgate.netresearchgate.net

In these experiments, the product ions formed from this compound are identified as a function of the reduced electric field. uni-hannover.deepj.org The influence of humidity on deuterium/hydrogen (D/H) exchange reactions is also a key area of investigation. uni-hannover.deresearchgate.net For deuterated alcohols like this compound, rapid D/H exchange at the hydroxyl group is observed. uni-hannover.deresearchgate.net The extent of this exchange increases with higher humidity and lower reduced electric field values. uni-hannover.deresearchgate.net These studies provide a deeper understanding of the ionization and reaction processes that occur in HiKE-IMS, which is essential for optimizing its analytical performance. uni-hannover.deuni-hannover.deepj.org

The study of deuterium/hydrogen (D/H) isotope exchange reactions in mass spectrometry provides valuable information about the structure, conformation, and reactivity of molecules. nih.govwikipedia.org this compound serves as a deuterium source in some of these studies. marquette.edu These reactions can be performed in solution or directly in the ionization source of the mass spectrometer. nih.gov

In the context of ion-molecule reactions, the D/H exchange between protonated analytes and deuterated reagents like this compound can reveal the number of labile hydrogens in the analyte ion. capes.gov.br The kinetics of these exchange reactions can provide insights into the gas-phase structure and energy of the ions. wsu.edu The primary product ions of this compound in techniques like PTR-MS can undergo subsequent D/H exchange with water, a process that is dependent on experimental conditions. uibk.ac.atresearchgate.net Understanding these exchange reactions is critical for avoiding misinterpretation of mass spectra and for harnessing the full potential of deuterated compounds in mechanistic studies. researcher.liferesearchgate.net

Studies on Ion-Molecule Reactions of Deuterated Analogues

High Kinetic Energy-Ion Mobility Spectrometry-Mass Spectrometry (HiKE-IMS-MS) Analyses

Vibrational Spectroscopy for Conformational and Intermolecular Studies

Vibrational spectroscopy serves as a powerful tool for investigating the detailed molecular structure and dynamics of chemical compounds. In the case of this compound, these techniques provide deep insights into its conformational preferences, the nature of its vibrational modes, and the effects of isotopic labeling on its spectral properties.

The analysis of 2-propanol and its deuterated forms, such as this compound (where all eight hydrogen atoms are replaced by deuterium), through infrared and Raman spectroscopy offers a comprehensive view of its molecular vibrations. researchgate.net These studies are often supported by computational methods to achieve precise band assignments. researchgate.netresearchgate.net

To obtain highly resolved vibrational spectra free from the complexities of intermolecular interactions, researchers employ matrix isolation techniques. researchgate.net In this method, molecules of this compound are trapped within an inert solid matrix, typically argon (Ar), at cryogenic temperatures. researchgate.netarxiv.org This isolation minimizes rotational broadening and intermolecular hydrogen bonding, leading to sharper and more defined absorption bands. researchgate.net

The interpretation of these highly resolved spectra is facilitated by quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). researchgate.netresearchgate.net By predicting the vibrational frequencies and intensities computationally, a detailed and reliable assignment of the experimentally observed bands to specific molecular motions (e.g., C-D stretching, O-D stretching, bending modes) can be achieved. researchgate.net For instance, studies have used the potential energy distribution derived from these calculations to elucidate the theoretical IR spectra, allowing for a thorough assignment of the observed bands for 2-propanol and its isotopologues, including the fully deuterated this compound. researchgate.net

The simplest model for molecular vibrations is the harmonic oscillator, which assumes that the potential energy of a bond changes quadratically with displacement. iastate.edu While computationally efficient, this model provides only an approximation of the true vibrational frequencies. iastate.edu For greater accuracy, anharmonic calculations are necessary. iastate.edu Anharmonicity accounts for the fact that the true potential energy surface is not perfectly parabolic, which is crucial for accurately predicting vibrational energy levels and spectra. libretexts.org

For 2-propanol and its isotopologues, both harmonic and anharmonic vibrational frequencies have been predicted using computational methods like DFT at the B3LYP/cc-pVTZ level. researchgate.net These anharmonic calculations provide frequencies that are in better agreement with experimental data. researchgate.net Furthermore, they are essential for identifying and assigning more complex spectral features, such as overtones (excitations to higher vibrational levels, e.g., v=0 to v=2) and Fermi resonances, where two vibrational modes with similar energies interact and shift each other's frequencies. researchgate.netlibretexts.org

2-Propanol can exist in different spatial arrangements known as rotational isomers or rotamers, primarily distinguished by the orientation of the hydroxyl group. researchgate.netresearchgate.net Early studies of gaseous 2-propanol suggested the presence of both trans and gauche conformers. researchgate.net Vibrational spectroscopy is a key technique for identifying and characterizing these different conformers, as each rotamer has a unique set of vibrational frequencies. researchgate.netnih.gov

Theoretical calculations predict two stable rotamers for 2-propanol. researchgate.net However, experimental studies using Ar-matrix isolation IR spectroscopy on 2-propanol and its isotopologues have sometimes yielded results that differ from other techniques. One such study reported that the IR spectra provided no evidence for an equilibrium between different rotamers in the argon matrix, a finding that contrasts with some earlier rotational and computational studies. researchgate.net This highlights the sensitivity of conformational studies to the specific experimental conditions and analytical methods employed.

FTIR spectroscopy is a highly effective method for studying the impact of isotopic substitution on molecular vibrations. acs.org The replacement of a lighter isotope with a heavier one, such as hydrogen (¹H) with deuterium (²H or D), leads to significant and predictable changes in the vibrational spectrum. ethz.ch

The frequency of a molecular vibration is fundamentally dependent on the masses of the atoms involved in the bond. Within the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass (µ) of the vibrating system. When hydrogen atoms in 2-propanol are substituted with heavier deuterium atoms to form this compound, the reduced mass of the corresponding functional groups (e.g., C-D, O-D) increases significantly.

This increase in mass leads to a decrease in the vibrational frequency, causing the corresponding absorption peaks in the FTIR spectrum to shift to lower wavenumbers (a "red-shift"). acs.org This effect is particularly pronounced for stretching vibrations involving hydrogen. For example, the O-H stretching vibration in 2-propanol isolated in an argon matrix appears at approximately 3640 cm⁻¹. researchgate.net In the fully deuterated this compound, the corresponding O-D stretch is observed at a much lower frequency of about 2686 cm⁻¹. researchgate.net This large, quantifiable shift serves as a definitive marker for identifying specific vibrational modes and confirming the successful deuteration of the molecule. acs.orglibretexts.org

Table 1: Comparison of Vibrational Frequencies for Key Stretching Modes in 2-Propanol vs. This compound (in Ar Matrix). researchgate.net
Vibrational ModeIsotopologueApproximate Frequency (cm⁻¹)Change upon Deuteration
Hydroxyl Stretch2-Propanol (O-H)3640Significant Red-Shift
This compound (O-D)2686

This predictable relationship between isotopic mass and vibrational frequency is a cornerstone of vibrational spectroscopy, enabling detailed structural assignments and the study of intermolecular interactions in complex systems. acs.orgacs.org

Fourier Transform Infrared (FTIR) Spectroscopy for Isotopic Substitution Effects

Computational Vibrational Calculations (e.g., DFT, MP2) to Corroborate Experimental Data

Computational methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in interpreting the experimental vibrational spectra of this compound. researchgate.net These theoretical approaches are used to predict harmonic and anharmonic vibrational frequencies, which can then be compared with experimental data obtained from techniques like infrared (IR) spectroscopy. researchgate.netacs.org

A study utilizing DFT (specifically, the B3LYP functional with a cc-pVTZ basis set) and MP2 calculations was conducted to analyze the argon-matrix IR spectra of 2-propanol and its isotopologues, including this compound. researchgate.net The researchers were able to predict the vibrational frequencies for the stable rotamers of 2-propanol. researchgate.net By using potential energy distribution (PED) analysis, they could provide detailed assignments for the observed spectral bands. researchgate.netresearchgate.net Furthermore, anharmonic calculations helped in the identification of several Fermi resonances. researchgate.net

The accuracy of these computational methods is dependent on the chosen functional and basis set. arxiv.org For instance, DFT calculations with BLYP or B3LYP functionals and 6-31G(d) or 6-311+G(d,p) basis sets have been shown to provide a good match with experimental vibrational data for similar molecules. acs.org Scaling factors are often applied to the calculated frequencies to correct for systematic errors inherent in the theoretical models and to improve the agreement with experimental values. researchgate.netnih.gov

These computational studies not only help in the assignment of complex vibrational spectra but also provide insights into the conformational landscape of the molecule. researchgate.netresearchgate.net For 2-propanol, theoretical calculations have confirmed the existence of different stable isomers (conformers), which is crucial for understanding its chemical behavior. researchgate.net

Below is a data table comparing experimental and calculated vibrational frequencies for 2-propanol and its deuterated analogue, highlighting the utility of computational methods.

This table presents a selection of experimental vibrational frequencies for different isotopologues of 2-propanol, which serve as benchmarks for computational calculations. The shift in frequency upon deuteration and complexation is a key feature captured by both experimental and theoretical methods. researchgate.netrsc.org

Terahertz Time-Domain Spectroscopy (THz-TDS) for Liquid System Dynamics

Terahertz time-domain spectroscopy (THz-TDS) has emerged as a powerful technique for investigating the fast (picosecond and sub-picosecond) molecular dynamics in liquid systems, including those containing 2-propanol and its deuterated forms. nih.govwhiterose.ac.ukrsc.org This method probes the low-frequency vibrational modes, such as intermolecular vibrations and rotations, which are dominated by hydrogen bonding and other non-covalent interactions. acs.orgresearchgate.net

In studies of aqueous solutions of 2-propanol, THz-TDS provides insights into the collective dynamics of hydrogen-bonded networks. whiterose.ac.ukrsc.org The absorption coefficient measured by THz-TDS is sensitive to the structure and dynamics of these networks. whiterose.ac.uk For instance, in 2-propanol/water mixtures, the absorption coefficient shows a non-linear dependence on the concentration, indicating changes in the hydrogen-bonding environment. whiterose.ac.ukresearchgate.net

The use of deuterated species like this compound in THz-TDS studies is valuable for disentangling the contributions of different molecular motions to the observed spectra. nih.gov By comparing the spectra of hydrogenous and deuterated samples, researchers can identify modes associated with specific hydrogen atoms. conicet.gov.ar

Research on 2-propanol/water mixtures has combined THz-TDS with other techniques like NMR and neutron diffraction to build a comprehensive picture of the liquid structure. whiterose.ac.ukrsc.org These studies have revealed the formation of clusters and have estimated the size of the hydration shell around the 2-propanol molecule. whiterose.ac.ukrsc.orgrsc.org Dielectric relaxation analysis of THz data can further differentiate between various structural domains within the mixture. rsc.org

The dynamics of pure liquid 2-propanol are characterized by multiple relaxation processes, including slow rotational movements of the molecule and faster processes related to the switching of hydrogen bonds. nih.gov THz-TDS, often in conjunction with techniques like time-domain ellipsometry, can effectively probe these relaxation parameters. nih.govnih.gov

Below is a data table summarizing key findings from THz-TDS studies on 2-propanol systems.

This table highlights significant results from THz-TDS investigations into 2-propanol containing systems, demonstrating the technique's ability to probe intermolecular interactions and dynamics. nih.govwhiterose.ac.ukrsc.org

Mechanistic Investigations and Kinetic Isotope Effect Kie Studies

Elucidation of Reaction Mechanisms via Deuterium (B1214612) Labeling

Deuterium-labeled compounds like 2-propanol-d8 are frequently used to trace the pathways of atoms during a chemical reaction. acs.orgmarquette.edu By serving as a deuterium source, this compound enables chemists to track the transfer of deuterium atoms to a substrate, thereby elucidating the stereochemical course and mechanism of catalytic reactions. marquette.edu

This technique, known as transfer deuteration, has been successfully applied to various transformations. For instance, in iridium-catalyzed transfer deuteration reactions, this compound acts as the deuterium surrogate for the reduction of simple alkenes and α,β-unsaturated carbonyl compounds. marquette.edu In one study, an iridium(I) complex catalyzed the transfer of deuterium from this compound to both olefinic and allylic positions of alkenes. marquette.edu Another report detailed the use of an iridium catalyst with a pyrazole-substituted ligand for the transfer deuteration of α,β-unsaturated carbonyls, which proceeded efficiently to yield dideuterated products. marquette.edu These experiments are crucial for evaluating mechanistic hypotheses in corresponding transfer hydrogenation reactions. marquette.edu Furthermore, nickel-catalyzed reactions have utilized this compound for the enantioselective transfer hydrogenation of N-sulfonyl imines, achieving high deuterium content in the products. organic-chemistry.org

Primary and Secondary Kinetic Isotope Effects (KIE) with this compound

The Kinetic Isotope Effect (KIE) is a phenomenon where a reaction rate changes when an atom in a reactant is replaced with one of its heavier isotopes. By comparing the reaction rate of a substrate containing a carbon-hydrogen (C-H) bond with the rate of the same substrate containing a carbon-deuterium (C-D) bond, a KIE (kH/kD) can be measured. A primary KIE is observed when the bond to the isotopic atom is broken in the rate-determining step of the reaction. The use of this compound is instrumental in these studies to determine if the C-H bond on the secondary carbon is cleaved during this critical step. researchgate.net

In the palladium-catalyzed oxidation of alcohols, KIE studies help to clarify the mechanism and the rate-determining step. For the oxidation of a mixture of 1-propanol (B7761284) and 2-propanol, a preference for the oxidation of the primary alcohol was observed. stanford.edu However, studies on the oxidation of vicinal 1,2-diols showed a reversal in chemoselectivity, with preferential oxidation of the secondary alcohol. stanford.edu This suggests that the product-determining step for the oxidation of these diols is different from that of simple mono-alcohols. stanford.edu When studying the oxidation of 1,2-propanediol in dry acetonitrile (B52724) (CD3CN), the reaction rate was found to be insensitive to the alcohol concentration, and consequently, no kinetic isotope effect was observed (kH/kD ≈ 1.03). stanford.edu This indicates that under these conditions, C-H bond cleavage is not the rate-determining step. stanford.edu

Table 1: KIE in Palladium-Catalyzed Oxidation

Substrate Conditions kH/kD Implication
1,2-Propanediol Pd catalyst, BQ, dry CD3CN ~1.03 C-H bond cleavage not rate-determining stanford.edu

KIE in Ruthenium-Catalyzed Dehydrative C-H Coupling Reactions

Ruthenium-catalyzed C-H coupling reactions are another area where this compound provides mechanistic insights. In the coupling of 1,2-dimethylindole (B146781) with (E)-3-nonen-2-one using this compound as the solvent, a 20-22% deuterium incorporation into the product was observed, indicating the solvent's role in the reaction pathway. researchgate.net A significant carbon kinetic isotope effect was also measured for this reaction. researchgate.net

In a separate study on ruthenium-catalyzed C-H amination, an intermolecular competition experiment revealed a large primary kinetic isotope effect of kH/kD = 6.5. nih.gov This result strongly supports a mechanism involving an intermolecular hydrogen atom transfer (HAT) from the substrate in the rate-determining step. nih.gov

Table 2: KIE in Ruthenium-Catalyzed Coupling Reactions

Reaction Type KIE (kH/kD) Mechanistic Conclusion
C-H Amination 6.5 Rate-determining intermolecular Hydrogen Atom Transfer nih.gov
Coupling of 1,2-dimethylinole with (E)-3-nonen-2-one Cα = 1.046 (Carbon KIE) Cα-Cβ activation of the carbonyl substrate is involved researchgate.net

KIE in Chromic Acid Oxidation of Secondary Alcohols

The chromic acid oxidation of secondary alcohols is a classic reaction for demonstrating KIE. The use of this compound allows for a clear, often visual, demonstration of the primary kinetic isotope effect, confirming that the α-C-H bond is broken in the rate-determining step. researchgate.netresearchgate.netchapman.edu Quantitative experiments have been developed to measure the kH/kD value for this process. researchgate.net In the oxidation of 2-propanol-2d1 by morpholinium fluorochromate (MFC), a substantial primary kinetic isotope effect of kH/kD = 5.16 at 298 K was reported. bibliomed.org This large value provides strong evidence for a mechanism involving the transfer of a hydride ion from the alcohol to the oxidant within a chromate (B82759) ester intermediate. bibliomed.org

Table 3: KIE in Chromic Acid Oxidation of 2-Propanol

Oxidant KIE (kH/kD) Temperature (K) Reference
Morpholinium Fluorochromate (MFC) 5.16 298 bibliomed.org

Isotope Effects in Hydrogen Transfer Reactions Involving Alcohols and Carbonyls

This compound is a common deuterium donor in catalytic transfer hydrogenation reactions, which are used for the reduction of carbonyls and other unsaturated functionalities. marquette.eduorganic-chemistry.org The mechanisms of these reactions, particularly those catalyzed by ruthenium complexes, have been a subject of extensive study. diva-portal.org Both inner-sphere (where the alcohol coordinates directly to the metal) and outer-sphere (where interaction occurs without direct coordination) mechanisms have been proposed. diva-portal.org

Kinetic isotope effect studies are crucial for distinguishing between these pathways. For the reduction of benzaldehyde (B42025) catalyzed by a ruthenium complex, a large combined isotope effect (kRuHOH/kRuDOD = 3.6) was observed, which is consistent with a concerted, outer-sphere transfer of a hydride from the metal and a proton from the ligand. diva-portal.org In another system involving a diphosphine/diamine-Ru(II) catalyst and 2-propanol, a very large KIE of 55 was found in the absence of a base, suggesting a different mechanism under neutral conditions compared to basic conditions where the KIE was only 2. snnu.edu.cn

Studies on Correlated Radical Pairs and Photoreduction Kinetics

Time-resolved electron paramagnetic resonance (EPR) spectroscopy is used to study short-lived radical intermediates in photochemical reactions. In the photoreduction of xanthone (B1684191) in this compound, the formation of a xanthone ketyl radical and a propan-2-olyl radical was observed. researchgate.net The spectra revealed a dispersive signal contribution attributed to the presence of spin-correlated radical pairs (SCRP) at the moment of the microwave pulse. researchgate.netresearchgate.net

For the system of acetone(D6) in 2-propanol(D8), the rate constants for the formation and decay of the SCRP were determined to be 7.5 ± 3.7 × 10⁶ s⁻¹ and ~5 × 10⁷ s⁻¹, respectively. researchgate.net The lifetime of the SCRP in this compound at room temperature aligns with what is expected for diffusion-controlled cage escape of the radical pair. researchgate.net The rate constant for the formation of the ketyl(D7) radical was found to be 5.8 ± 0.5 × 10⁶ s⁻¹. researchgate.net These kinetic studies provide detailed insights into the dynamics of radical formation, interaction, and decay in photoreduction processes. researchgate.net

Table 4: Photoreduction Kinetic Data in this compound

Species Process Rate Constant (s⁻¹)
Spin-Correlated Radical Pair (SCRP) Formation 7.5 ± 3.7 × 10⁶ researchgate.net
Spin-Correlated Radical Pair (SCRP) Decay ~5 × 10⁷ researchgate.net
Ketyl(D7) Radical Formation 5.8 ± 0.5 × 10⁶ researchgate.net

Generation and Decay of Correlated Radical Pairs (SCRP) in Reduction Processes (e.g., Acetone(D6) in 2-Propanol(D8))

The photochemical reduction of ketones, such as acetone (B3395972), by an alcohol is a classic reaction for studying radical intermediates. When this reaction is initiated by a laser pulse, a pair of radicals is formed in close proximity and with correlated electron spins. The use of fully deuterated reactants, such as acetone-d6 (B32918) in this compound, is instrumental in these studies. Fourier transform-electron paramagnetic resonance (FT-EPR) spectroscopy has been employed to directly observe these spin-correlated radical pairs (SCRP).

In the pulsed-laser induced reduction of acetone-d6 with this compound, FT-EPR studies have successfully monitored the kinetics of the resulting ketyl radical. chemicalbook.comresearchgate.netguidechem.com The spectra revealed a dispersive signal contribution, which is a clear signature of the presence of SCRP. chemicalbook.comguidechem.com Detailed kinetic analysis of this system provided the rate constants for both the formation and the decay of these transient radical pairs. chemicalbook.comresearchgate.net The lifetime of the SCRP in this deuterated system at room temperature was found to be consistent with a diffusion-controlled cage escape process. chemicalbook.comguidechem.com

Kinetic ParameterSystemValue (s⁻¹)Source(s)
SCRP Formation Rate ConstantAcetone(D6) in 2-Propanol(D8)7.5 (± 3.7) x 10⁶ chemicalbook.comguidechem.com
SCRP Decay Rate ConstantAcetone(D6) in 2-Propanol(D8)~5 x 10⁷ chemicalbook.comguidechem.com
Ketyl(D7) Radical Formation Rate ConstantAcetone(D6) in 2-Propanol(D8)5.8 (± 0.5) x 10⁶ chemicalbook.comguidechem.com
Ketyl(H7) Radical Formation Rate ConstantAcetone(H6) in 2-Propanol(H8)1.1 x 10⁷ chemicalbook.comguidechem.com

This interactive table summarizes the key kinetic data obtained from FT-EPR studies on the photoreduction of acetone in 2-propanol, highlighting the isotope effects.

Evaluation of Triplet Decay Constants and Triplet Lifetimes

This compound is frequently used as a solvent in laser flash photolysis experiments designed to evaluate the properties of electronically excited triplet states of molecules, such as benzophenone (B1666685). cenmed.comcalpaclab.comunito.itxunlan.net The triplet state is often the key reactive intermediate in photochemical reactions. Its lifetime and decay constants are fundamental parameters that govern its reactivity. By quenching the triplet state with a deuterated solvent like this compound, researchers can measure the rate constant of hydrogen (or deuterium) abstraction. The observed KIE provides insight into the transition state of the reaction. While the intrinsic lifetime of a triplet state can be measured in an inert solvent, its lifetime in a reactive solvent like this compound is determined by the rate of the quenching reaction. For instance, the quenching of the triplet state of chromone (B188151) by 2-propanol in acetonitrile has a measured rate constant of 7.4 x 10⁶ M⁻¹s⁻¹. cdnsciencepub.com

Photoreduction Rate Constants of Organic Compounds (e.g., Benzophenone)

The photoreduction of benzophenone by 2-propanol is a benchmark system in photochemistry. Upon absorption of UV light, benzophenone is excited to a singlet state, which rapidly converts to a triplet state. This triplet state can then abstract a hydrogen atom from 2-propanol to form two radicals. Using this compound allows for the determination of the KIE for this hydrogen abstraction step.

A study on the deuterium isotope effects on the photoreduction of benzophenone by 2-propanol determined a kH/kD value of 2.56 in carbon tetrachloride and 2.28 in acetonitrile. researchgate.net This significant isotope effect confirms that the abstraction of the hydrogen from the alcohol is a key part of the reaction mechanism. While the specific rate constant for the reaction in neat this compound is dependent on experimental conditions, the KIE values clearly demonstrate the utility of the deuterated solvent in mechanistic elucidation. researchgate.net

Mechanistic Studies of Radical Reactions with Bioactive Molecules

The application of this compound extends to the study of radical reactions involving molecules of biological significance. For example, the reaction mechanisms of ketyl radicals with the anticancer agent tirapazamine (B611382) have been investigated using deuterated solvents. acs.org Ketyl radicals, produced by photolysis in alcohol solvents, react rapidly with tirapazamine.

In one study, the acetone ketyl radical deuterated at the oxygen (ACOD•), formed in 2-propanol-OD, was found to react with tirapazamine with a specific, measurable rate constant. sigmaaldrich.com By comparing this rate to the reaction rate of the non-deuterated radical, a kinetic isotope effect (KIE) was determined. This KIE provides crucial evidence for the reaction mechanism, suggesting that the transfer of a hydrogen atom from the hydroxyl group of the ketyl radical is a key step in the process. sigmaaldrich.com

Reacting RadicalSolventRate Constant (M⁻¹s⁻¹)KIE (kH/kD)Source(s)
Acetone Ketyl Radical (ACOH•)2-Propanol(9.7 ± 0.4) x 10⁸- sigmaaldrich.com
O-Deuterated Acetone Ketyl Radical (ACOD•)2-Propanol-OD(6.7 ± 0.5) x 10⁸1.4 sigmaaldrich.com
C-Deuterated Acetone Ketyl Radical (ACOH-d6•)2-Propanol(4.8 ± 0.04) x 10⁸2.0 sigmaaldrich.com

This interactive table presents the rate constants for the reaction of different isotopic forms of the acetone ketyl radical with tirapazamine, illustrating the kinetic isotope effects.

Solvation Dynamics of Reactive Chemical Species

The solvent shell around a reactive molecule plays a crucial role in its stability and reactivity. The dynamics of how this solvent shell rearranges in response to the rapid formation of a new chemical species is a fundamental area of study. This compound is a valuable solvent for these investigations due to the ability to measure KIEs on solvation processes.

Monitoring of Singlet Carbene Compound Solvation Dynamics

Singlet carbenes are highly reactive intermediates with a vacant p-orbital, making them strong electrophiles that can interact with solvent molecules. Ultrafast spectroscopy allows for the direct observation of the solvation of these species on a picosecond timescale. In such studies, the photolysis of a diazomethane (B1218177) precursor generates the singlet carbene, and its subsequent interaction with the solvent is monitored.

The solvation of p-biphenylyltrifluoromethylcarbene has been studied in a series of normal and deuterated alcohols. In 2-propanol, the solvation dynamics, observed as a red shift in the carbene's absorption spectrum, occur with a specific time constant. When 2-propanol-OD is used as the solvent, this process is significantly slower. This observation indicates that the reorganization of the solvent involves the formation of hydrogen bonds, and the motion of the deuterium is part of the rate-limiting step. chemicalbook.com

SolventSolvation Time Constant (ps)KIE (τ_OD / τ_OH)Source(s)
2-Propanol281.4 chemicalbook.com
2-Propanol-OD40- chemicalbook.com

This interactive table shows the time constants for the solvation of a singlet carbene in normal and deuterated 2-propanol, highlighting the kinetic isotope effect on solvation dynamics.

Synthetic Applications and Derivatization Strategies of 2 Propanol D8

Synthetic Preparation of 2-Propanol-d8

This compound (Isopropanol-d8) is the fully deuterated analogue of 2-propanol. chemicalbook.com A primary method for its synthesis involves the reduction of its corresponding deuterated ketone, acetone-d6 (B32918). This transformation can be effectively carried out using reducing agents capable of delivering a deuterium (B1214612) atom.

One established laboratory-scale synthesis involves the reduction of acetone-d6 with lithium aluminum deuteride (B1239839) (LiAlD₄). In a typical procedure, acetone-d6 is slowly added to a solution of lithium aluminum hydride (LAH) in a solvent like diethylene glycol dimethyl ether (diglyme) at a controlled temperature, often starting at 0°C. chemicalbook.com The reaction mixture is then allowed to warm to room temperature and stirred for a period to ensure complete conversion. Following the reduction, the reaction is carefully quenched, and the product, this compound, is isolated and purified, commonly by distillation. chemicalbook.com A reported synthesis using this method achieved a quantitative yield. chemicalbook.com Another approach involves the catalytic deuteration of acetone-d6 using deuterium gas (D₂) in the presence of a palladium-based catalyst.

Use as a Precursor in the Synthesis of Other Deuterated Molecules

This compound serves as a valuable starting material for the synthesis of other deuterated compounds. sigmaaldrich.comcalpaclab.comsigmaaldrich.combjchemical.com Its utility as a precursor stems from the presence of deuterium atoms at every position, which can be transferred to new molecular scaffolds through various chemical transformations.

Preparation of 2-Iodopropane-d7

A significant application of this compound is in the preparation of 2-Iodopropane-d7. sigmaaldrich.comscientificlabs.co.ukscientific-labsupplies.com This conversion is a nucleophilic substitution reaction where the hydroxyl group (-OD) of the deuterated alcohol is replaced by an iodine atom. oc-praktikum.de The synthesis of 2-Iodopropane-d7 from this compound has been reported in the literature, yielding a product where all seven non-exchangeable hydrogen positions are occupied by deuterium. scientificlabs.co.ukscientific-labsupplies.com This resulting isopropyl-d7 iodide is often stabilized with copper. scientificlabs.co.ukscientific-labsupplies.com

Catalytic Deuteration Reactions Utilizing this compound as Deuterium Source

This compound is widely employed as an inexpensive and easy-to-handle deuterium source in catalytic transfer deuteration reactions. organic-chemistry.org In these processes, deuterium atoms from this compound are transferred to a substrate molecule under the influence of a metal catalyst, precluding the need for flammable and high-pressure deuterium gas. marquette.edu

Transfer Deuteration of α,β-Unsaturated Carbonyl Compounds

The selective reduction of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds can be achieved using this compound in the presence of an appropriate catalyst. An iridium-based catalytic system has been shown to be effective for this transformation. marquette.edunih.gov Research by Parra-Hake and coworkers demonstrated the use of an Iridium catalyst with a pyrazole-substituted ligand for the transfer deuteration of both internal and terminal alkenes in α,β-unsaturated systems. marquette.edu The reaction proceeded efficiently, yielding dideuterated products in high yields. Notably, this method offers high chemoselectivity, as the carbonyl group is not reduced under the reaction conditions. marquette.edu In a related study on transfer hydrogenation, an iridium system comprising [Ir(cod)Cl]₂, 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and cesium carbonate (Cs₂CO₃) was found to selectively reduce the C=C bond of various conjugated enones using 2-propanol as the hydrogen source. nih.gov

Table 1: Iridium-Catalyzed Transfer Deuteration of α,β-Unsaturated Carbonyl Compounds This table is representative of the types of transformations discussed in the text. Specific yield data for the deuteration reaction was not detailed in the cited sources.

Catalyst System Deuterium Source Substrate Type Product Selectivity
Ir-catalyst with pyrazole (B372694) ligand This compound α,β-Unsaturated Ketones/Esters Dideuterated Saturated Carbonyl Compound Chemoselective for C=C bond
[Ir(cod)Cl]₂/dppp/Cs₂CO₃ 2-Propanol Conjugated Enones Saturated Carbonyl Compound High selectivity for C=C bond over C=O

Deuteration of Simple Alkenes

This compound also serves as a deuterium surrogate for the deuteration of simple, unactivated alkenes. In 2017, Diéguez and coworkers utilized a triazolylidene iridium(I) complex to catalyze this reaction for mechanistic studies. marquette.edu Their findings showed that for the substrates studied, deuterium was incorporated at both the olefinic and allylic positions, suggesting that a rapid olefin isomerization process was occurring during the reaction. marquette.edu In another example, a copper-catalyzed transfer hydrodeuteration of 1H-indene using 2-propanol-d₈ at 60 °C resulted in complete conversion to the deuterated product. nih.gov

Table 2: Catalytic Transfer Deuteration of Simple Alkenes This table provides examples based on the research findings described.

Catalyst System Deuterium Source Substrate Key Finding Reference
Triazolylidene iridium(I) complex This compound Simple Alkenes Deuterium incorporation at both olefinic and allylic positions marquette.edu
Cu(OAc)₂ / DTB-DPPBz This compound 1H-Indene Complete conversion to deuterated indane nih.gov

Copper-Catalyzed Transfer Deuteration of Aryl Alkynes

The first copper-catalyzed transfer deuteration of aryl alkynes was developed by the Clark group in 2020. marquette.edunih.gov This method uses a combination of a deuterated silane, such as dimethoxy(methyl)silane-d1, and a deuterated alcohol like 2-propanol-OD or this compound as the deuterium sources. marquette.edumarquette.edu The reaction is catalyzed by a copper complex, for instance, using Cu(OAc)₂ with a chiral ligand like (R)-DTBM-SEGPHOS. marquette.edu This protocol is effective for a variety of terminal and internal aryl alkynes, including those with electron-rich or electron-poor functionalities on the aryl ring. marquette.edu The mild reaction conditions allow for the preservation of reducible functional groups like benzyl (B1604629) ethers. marquette.edu The reaction proceeds with high levels of deuterium incorporation, providing access to aryl alkanes containing multiple deuterium atoms. marquette.edu Mechanistically, it is proposed that a Cu-D species is formed, which then adds across the alkyne. Subsequent deuterodecupration with the deuterated alcohol releases the deuterated alkene intermediate, which can undergo further reduction. marquette.edu

Table 3: Copper-Catalyzed Transfer Deuteration of an Aryl Alkyne Data extracted from a study by the Clark group. marquette.edu

Substrate Catalyst System Deuterium Sources Conditions Product Yield %D Inc.
Phenylacetylene 5 mol % Cu(OAc)₂, 5.5 mol % (R)-DTBM-SEGPHOS 5 equiv (MeO)₂MeSi-H, 5 equiv this compound THF, 60 °C, 21 h 1,2-dideuterio-1-phenylethane 79% 23% D at C1, 68% D at C2

Ruthenium-Catalyzed Selective α,β-Deuteration of Bioactive Amines

A significant advancement in the synthesis of deuterated compounds involves a novel and convenient protocol for the catalytic hydrogen-deuterium exchange of biologically active tertiary amines. nih.gov This method utilizes this compound as the deuterium source in a process catalyzed by ruthenium complexes, demonstrating high chemoselectivity for the α- and β-protons relative to the nitrogen atom. nih.govresearchgate.net A key advantage of this approach is the high degree of deuterium incorporation and its tolerance of various functional groups, which allows for the deuteration of complex and pharmaceutically relevant substrates, including marketed drug compounds. nih.govresearchgate.net

The "borrowing hydrogen" methodology underpins this transformation. nih.gov The readily available Shvo catalyst is a notable ruthenium complex employed in this process. nih.govresearchgate.net This technique is particularly valuable for generating internal standards for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses, which are in high demand across various life-science applications. nih.gov The selective deuteration at the α and β positions of aliphatic amino groups is of particular interest due to their metabolic reactivity, offering a way to create internal standards with a significant mass difference from their non-deuterated counterparts. google.com

The use of this compound as the deuterium source is a key feature of this synthetic strategy. pharmaffiliates.comacs.org While other deuterated solvents like deuterium oxide can be used, this compound has proven effective in these ruthenium-catalyzed reactions. google.commdpi.com The reaction mechanism, distinct from that of hydrogen transfer involving alcohols and carbonyls, allows for the efficient and selective deuteration of amines. diva-portal.org

Research has demonstrated the successful application of this method to a variety of bioactive amines. The ability to achieve high levels of deuterium incorporation at specific positions highlights the precision of this catalytic system.

Below is a table summarizing the deuteration of various bioactive amines using this ruthenium-catalyzed method with this compound.

Bioactive AmineDeuterated ProductDeuterium Incorporation (%)Reference
N,N-Dimethyl-1-phenylpropan-2-amineN,N-Dimethyl-1-phenylpropan-2-amine-d6>98 nih.gov
AmitriptylineAmitriptyline-d6>98 nih.gov
CitalopramCitalopram-d6>98 nih.gov
TamoxifenTamoxifen-d5>98 nih.gov

Investigation of Solvent Properties and Solution Behavior in Research Contexts

Structural Dynamics of 2-Propanol-d8 in Aqueous Mixtures

The structural characteristics of this compound in aqueous solutions are of considerable interest due to their relevance in various chemical and biological processes. rsc.org The use of deuterated 2-propanol, in conjunction with advanced analytical techniques, provides a detailed picture of the molecular-scale organization of these mixtures. whiterose.ac.uk

Neutron diffraction, coupled with isotopic substitution, is a powerful technique for elucidating the solvation structure of ions in solution. Studies on this compound have provided valuable data on the coordination of solvent molecules around cations like lithium (Li+).

In a 10 mol% solution of lithium bis(trifluoromethylsulfonyl)amide (LiTFSA) in this compound, neutron diffraction studies have determined the coordination geometry of the solvent molecules within the first solvation shell of the Li+ ion. researchgate.net The analysis revealed that this compound molecules adopt at least two different coordination geometries around the Li+ ion. researchgate.net The nearest neighbor Li+···O distance was found to be 1.93 ± 0.04 Å, with a coordination number of 3.3 ± 0.3. researchgate.net This indicates that, on average, a lithium ion is surrounded by approximately three this compound molecules in its immediate vicinity.

Table 1: Li+ Solvation Structure in Different Solvents

Solvent Li+···O Distance (Å) Coordination Number
This compound 1.93 ± 0.04 3.3 ± 0.3
Methanol-d4 (B120146) 1.98 ± 0.02 3.8 ± 0.6

This table presents a comparison of the solvation structure of Li+ ions in this compound and methanol-d4 as determined by neutron diffraction studies. researchgate.net

The mixing of 2-propanol with water leads to the formation of complex hydrogen-bonded networks and clusters. Neutron diffraction and other techniques have been employed to characterize these structures. rsc.orgwhiterose.ac.uk

Investigations into 2-propanol/water mixtures have shown that at specific compositions, distinct structural arrangements occur. whiterose.ac.uk For instance, at approximately 90 mol% H2O, there is a maximum in both the relative absorption coefficient and the activation energy for molecular motion. rsc.orgwhiterose.ac.uk This observation points to a significant ordering of the solvent molecules at this concentration. whiterose.ac.uk

Both neutron diffraction and terahertz time-domain spectroscopy (THz-TDS) have been used to estimate the size of the hydration shell around 2-propanol molecules. rsc.orgwhiterose.ac.uk These studies concur that at a concentration of 90 mol% H2O, each 2-propanol molecule is surrounded by a hydration shell consisting of 4 to 5 water molecules. rsc.orgwhiterose.ac.uk Molecular dynamics simulations further support these findings, indicating that below 2.5 mol% of 2-propanol, the alcohol molecules exist as isolated species surrounded by water. nih.gov As the concentration of 2-propanol increases, the formation of larger alcohol networks is observed. nih.gov

Neutron Diffraction Studies on Solvation Structure of Ions (e.g., Li+)

Solvent Effects on Catalytic Reaction Kinetics

The composition of the solvent can have a profound impact on the rate and selectivity of catalytic reactions. Mixtures of 2-propanol and water are of particular interest in the field of catalytic transfer hydrogenation. whiterose.ac.uk

The rate of catalytic transfer hydrogenation of various substrates, such as ketones and aldehydes, is strongly dependent on the concentration of 2-propanol in water. mdpi.comresearchgate.net In the transfer hydrogenation of acetophenone (B1666503) using iridium-based catalysts, for example, a significant increase in the reaction rate is observed at 2-propanol concentrations above a mole fraction of 0.7. mdpi.com

For some catalyst systems, the reaction rate exhibits a more complex dependence on the solvent composition. For instance, with certain iridium complexes containing sulfonated phosphine (B1218219) ligands, the conversion in acetophenone transfer hydrogenation shows a maximum at a 2-propanol mole fraction of approximately 0.2 and a minimum around 0.7. mdpi.com Similarly, in the transfer hydrogenation of trans-cinnamaldehyde using a rhodium-based catalyst, a notable rate increase occurs with increasing 2-propanol concentration, even in a homogeneous solution. nih.govchimia.ch

Table 2: Effect of 2-Propanol Concentration on Catalytic Transfer Hydrogenation

Catalyst System Substrate Observation
[Ir(cod)(NHC)(PR3)] Acetophenone Large rate increase above x(2-propanol) = 0.7. mdpi.com
[Ir(cod)(emim)(mtppms)] Acetophenone Maximum conversion around x(2-propanol) ≈ 0.2, minimum around x(2-propanol) ≈ 0.7. mdpi.com
[RhCl(mtppms)3] trans-Cinnamaldehyde Significant rate increase with increasing 2-propanol concentration. nih.govchimia.ch

This table summarizes the observed effects of 2-propanol concentration on the kinetics of different catalytic transfer hydrogenation reactions.

The observed changes in catalytic activity with solvent composition are often attributed to alterations in the solvent structure. mdpi.comnih.govresearchgate.net The formation and disruption of hydrogen-bonded networks and clusters of 2-propanol and water can influence the solvation of the catalyst and the reactants, thereby affecting the reaction kinetics. nih.gov

Advanced Analytical Methodologies and Quality Assurance in Deuterated Solvents Research

Purity Assessment and Isotopic Enrichment Analysis

Ensuring the quality of 2-Propanol-d8 involves a two-fold assessment: the determination of its isotopic enrichment and the quantification of any chemical impurities. Both aspects are critical for the solvent's performance in research applications.

The isotopic purity of a deuterated solvent is a measure of the extent to which hydrogen atoms have been replaced by deuterium (B1214612) atoms. This is typically expressed as Atom % D. For this compound, a high Atom % D is crucial for its primary application as an NMR solvent to avoid large residual proton signals that could obscure the signals of the analyte. Several analytical techniques are employed to determine the isotopic purity with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a direct and common method for assessing isotopic enrichment. By comparing the integral of the residual proton signals of the solvent to that of an internal standard of known concentration, the level of deuteration can be accurately calculated. For this compound, the residual proton signals would appear at specific chemical shifts, and their low intensity relative to the analyte's signals is desirable.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can also be used to estimate isotopic purity by observing the shifts in vibrational frequencies when hydrogen is replaced by deuterium. The C-H stretching vibrations occur at a higher frequency than the C-D stretching vibrations. The relative intensities of these bands can be correlated to the degree of deuteration.

The following table summarizes the typical isotopic purity levels for commercially available this compound:

Property Value
Chemical FormulaC₃D₈O
Isotopic Purity (Atom % D)≥ 99%

Beyond isotopic enrichment, the chemical purity of this compound is equally important. Contaminants can interfere with analytical measurements or affect the outcome of chemical reactions. The absence of these impurities must be verified through rigorous analytical testing.

Common contaminants in this compound include:

Water (H₂O and D₂O): Due to its hygroscopic nature, this compound can absorb moisture from the atmosphere. The presence of water can be problematic, especially in moisture-sensitive reactions. Karl Fischer titration is the standard method for accurately quantifying water content.

Other Organic Solvents: Residual starting materials or by-products from the synthesis of this compound can be present as impurities.

Particulate Matter: Dust and other particulates can be introduced during packaging or handling.

Analytical Techniques for Chemical Purity:

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for separating and quantifying volatile organic impurities. A GC-MS analysis can provide detailed information about the identity and concentration of any contaminants.

Karl Fischer Titration: This is a highly specific and sensitive method for the determination of water content in solvents. It is the preferred method for ensuring that the water content in this compound is below acceptable limits for its intended use.

A summary of typical chemical purity specifications for research-grade this compound is provided in the table below:

Parameter Specification Analytical Method
Chemical Purity≥ 99.5%Gas Chromatography (GC)
Water Content≤ 0.1%Karl Fischer Titration

Techniques for Measuring Isotopic Purity (e.g., Atom % D)

Methodological Considerations for Handling and Storage in Research Laboratories

The high purity of this compound can be compromised by improper handling and storage. Its hygroscopic nature and the potential for isotopic exchange necessitate careful procedures to maintain its quality.

Storage: this compound should be stored in a tightly sealed container to prevent the absorption of atmospheric moisture. Ampules sealed under an inert atmosphere (such as argon or nitrogen) are often used for high-purity grades. For larger quantities, bottles with septa that allow for the removal of the solvent with a syringe are recommended. Storage in a cool, dry, and well-ventilated area away from sources of ignition is also important.

Handling: To prevent contamination and isotopic dilution, this compound should be handled in a controlled environment, such as a glove box or under a stream of dry, inert gas. Syringes and needles used for transferring the solvent should be thoroughly dried before use. Exposure to ambient air should be minimized.

Isotopic Exchange: The deuterium on the hydroxyl group of this compound can exchange with protons from atmospheric water or acidic/basic functional groups on glassware. To prevent this, it is advisable to use glassware that has been oven-dried and cooled in a desiccator before use.

Strategies for Impurity Rejection in Crystallization Processes Utilizing Deuterated Solvents

This compound can be used as a solvent for crystallization, particularly when the resulting crystals will be analyzed by methods that benefit from a deuterated environment, such as neutron diffraction. The purity of the solvent is critical in these applications, as impurities can be incorporated into the crystal lattice or affect the crystallization process itself.

Solvent Purity: The use of high-purity this compound is the first and most crucial step in preventing impurity incorporation. The solvent should be verified for both isotopic and chemical purity before use.

Recrystallization Techniques: If the solute is soluble in this compound, standard recrystallization techniques can be employed. This typically involves dissolving the solute in a minimal amount of hot this compound and then allowing the solution to cool slowly, promoting the formation of well-ordered crystals. Impurities tend to remain in the mother liquor.

Vapor Diffusion: This is a common technique for growing high-quality single crystals. The solute is dissolved in this compound, and this solution is placed in a sealed container with a second, more volatile solvent in which the solute is less soluble. The slow diffusion of the second solvent's vapor into the this compound solution gradually reduces the solubility of the solute, leading to the growth of crystals. The use of a deuterated solvent system ensures that the crystals are formed in a deuterium-rich environment.

Control of Supersaturation: Careful control over the rate of cooling or solvent evaporation is essential to manage the level of supersaturation. Slow changes in conditions favor the growth of larger, purer crystals, as it allows for the selective incorporation of the solute molecules into the crystal lattice while rejecting impurities.

The choice of crystallization strategy will depend on the specific properties of the solute and the desired outcome of the experiment. In all cases, the high purity of the this compound solvent is a key factor in achieving high-quality, impurity-free crystals.

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 2-Propanol-d8, and how can isotopic purity be ensured?

  • Methodology : this compound is synthesized via catalytic deuteration of acetone-d6 using deuterated reagents (e.g., D2O) under acidic or basic conditions. Isotopic purity (>99% D) is achieved through repeated distillation and verified via nuclear magnetic resonance (NMR) spectroscopy, where the absence of proton signals confirms deuteration . Gas chromatography-mass spectrometry (GC-MS) further quantifies residual non-deuterated impurities .

Q. How should researchers verify the purity and stability of this compound in experimental settings?

  • Methodology : Purity is assessed using GC with flame ionization detection (FID) or HPLC coupled with refractive index detectors. Stability tests involve storing the compound under inert atmospheres (argon/nitrogen) and monitoring decomposition via NMR or infrared (IR) spectroscopy. Degradation products (e.g., acetone-d6) indicate oxidation, necessitating strict temperature control (<4°C) and desiccation .

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • Methodology : Follow OSHA and EU safety guidelines: use fume hoods for vapor containment, wear nitrile gloves and goggles to prevent dermal/ocular exposure, and store in flame-resistant cabinets away from oxidizers. Emergency procedures include rinsing exposed skin with water for 15 minutes and contacting Chemtrec (US/Canada: 800-424-9300) for spills .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ²H NMR confirms deuterium distribution, while ¹³C NMR identifies carbon environments.
  • IR Spectroscopy : Absence of O-H stretches (~3300 cm⁻¹) confirms complete deuteration.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (m/z 68.14) and isotopic patterns .

Advanced Research Questions

Q. How does isotopic substitution in this compound influence solvent effects in electron paramagnetic resonance (EPR) studies?

  • Methodology : Deuteration reduces hyperfine splitting in EPR spectra by eliminating proton coupling, enhancing resolution for nitroxide radicals. For example, frozen this compound solutions at 90 K provide narrower linewidths in multi-frequency EPR experiments, enabling precise analysis of radical dynamics . Researchers must account for solvent deuteration levels when comparing results with protonated solvents.

Q. What strategies resolve contradictions in kinetic data when using this compound as a solvent in reaction mechanisms?

  • Methodology : Contradictions (e.g., rate discrepancies) may arise from isotopic kinetic isotope effects (KIE). Address this by:

  • Conducting parallel experiments with protonated 2-propanol to isolate KIE contributions.
  • Using computational models (DFT/MD simulations) to predict deuteration impacts on transition states.
  • Validating results via Arrhenius analysis to differentiate temperature-dependent vs. isotope-dependent effects .

Q. How can this compound be optimized as an internal standard in quantitative mass spectrometry?

  • Methodology :

  • Calibration : Prepare calibration curves using deuterated vs. non-deuterated analogs to account for ionization efficiency differences.
  • Matrix Effects : Test in complex matrices (e.g., biological fluids) to ensure signal consistency.
  • Statistical Validation : Use ANOVA to confirm reproducibility across batches and instruments .

Q. What statistical approaches ensure reproducibility in studies involving this compound under varying experimental conditions?

  • Methodology :

  • Power Analysis : Calculate sample sizes to detect effect sizes (α=0.05, β=0.2) using pilot data.
  • Multivariate Regression : Control variables like temperature, humidity, and solvent lot variability.
  • Interlaboratory Comparisons : Share protocols via platforms like Zenodo to standardize methodologies .

Key Considerations for Experimental Design

  • Isotopic Interference : Always include non-deuterated controls to distinguish solvent-specific artifacts.
  • Data Transparency : Archive raw spectral/data files in repositories (e.g., Figshare) for peer validation .
  • Ethical Compliance : Document safety and waste disposal protocols in adherence to institutional review boards (IRBs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.